molecular formula C30H27N3O2S2 B11979234 (5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11979234
M. Wt: 525.7 g/mol
InChI Key: XGBGKTFAANNICS-IMRQLAEWSA-N
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Description

The compound (5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. The key steps include the formation of the thiazolidinone ring and the introduction of the pyrazole and phenyl groups. Common reagents used in the synthesis include ethyl bromoacetate, thiourea, and various substituted benzaldehydes. The reaction conditions often involve refluxing in ethanol or other suitable solvents, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the thioxo group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrazole rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its anticancer activity and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may interfere with cell signaling pathways, induce apoptosis in cancer cells, or inhibit microbial growth by targeting essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Pyrazolones: Used as anti-inflammatory and analgesic agents.

    Phenylthiazoles: Investigated for their antimicrobial activity.

Uniqueness

(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one: stands out due to its unique combination of structural features, which may confer distinct biological activities and potential applications. Its specific arrangement of functional groups allows for diverse chemical reactivity and interaction with various biological targets.

Properties

Molecular Formula

C30H27N3O2S2

Molecular Weight

525.7 g/mol

IUPAC Name

(5Z)-5-[[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H27N3O2S2/c1-4-35-26-16-15-23(17-20(26)2)28-24(19-32(31-28)25-13-9-6-10-14-25)18-27-29(34)33(30(36)37-27)21(3)22-11-7-5-8-12-22/h5-19,21H,4H2,1-3H3/b27-18-

InChI Key

XGBGKTFAANNICS-IMRQLAEWSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5)C

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

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